Methyl 2-(bromomethyl)-5-chlorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-5-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-5-chlorobenzoate is a complex organic compound that interacts with various targets. Similar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .
Mode of Action
It is known that bromomethyl groups can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption and are capable of crossing the blood-brain barrier .
Result of Action
It is known that similar compounds can cause changes in the structure of target molecules, potentially affecting their function .
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide compound, catalyzed by a palladium(0) complex . In this context, Methyl 2-(bromomethyl)-5-chlorobenzoate could potentially interact with various enzymes and proteins, but specific interactions have not been reported yet.
Molecular Mechanism
Its bromomethyl group could potentially undergo nucleophilic substitution reactions, leading to changes in gene expression or enzyme activity . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Metabolic Pathways
Given its structure, it could potentially be involved in phase I metabolic reactions, such as oxidation . Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGXSSGKABOXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679968 | |
Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668262-52-0 | |
Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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